chaetoglobosin R

antifungal Sclerotinia sclerotiorum crop protection

Chaetoglobosin R is a cytochalasan alkaloid first isolated from the fungus Chaetomium globosum. It belongs to a large family of fungal secondary metabolites characterized by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone core.

Molecular Formula C32H38N2O6
Molecular Weight 546.7 g/mol
Cat. No. B1246169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechaetoglobosin R
Synonymschaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K
Molecular FormulaC32H38N2O6
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESCC1CC=CC2C(C(C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)(C)O)O
InChIInChI=1S/C32H38N2O6/c1-17-8-7-10-22-29(38)31(4,40)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(39)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37-38,40H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,19-,22-,24-,27-,28+,29-,31-,32+/m0/s1
InChIKeyGXXPQGPTEVHUTJ-NOQRJRBPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chaetoglobosin R – A Structurally Distinct Cytochalasan Alkaloid from Chaetomium globosum for Antifungal and Cytotoxic Screening Programs


Chaetoglobosin R is a cytochalasan alkaloid first isolated from the fungus Chaetomium globosum . It belongs to a large family of fungal secondary metabolites characterized by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone core . The compound was structurally elucidated primarily by NMR spectroscopy and reported alongside chaetoglobosins Q and T as one of three novel metabolites from C. globosum . With a molecular formula of C₃₂H₃₈N₂O₆ and a monoisotopic mass of 546.27 Da, chaetoglobosin R is classified as both an indole alkaloid and a macrocyclic lactone, features that contribute to its distinct physicochemical profile within the cytochalasan class.

Cytochalasan alkaloid probe – structurally distinct indole alkaloid and macrocyclic lactone scaffold
Antifungal screening context – pathogen-specific activity, not class-conserved across chaetoglobosins
P-gp transporter interaction studies – reported binding affinity supports efflux liability assessment

Why Chaetoglobosin R Cannot Be Substituted by Other Chaetoglobosins in Focused Screening Campaigns


Although over 100 chaetoglobosin analogues have been described, they display markedly divergent biological activity profiles even when isolated from the same fungal strain . For instance, in a single study of five metabolites from Chaetomium globosum CDW7, only chaetoviridin A exhibited measurable antifungal activity (EC₅₀ 1.97 μg/mL against Sclerotinia sclerotiorum), while co-isolated chaetoglobosin R and chaetoglobosin T were inactive under identical assay conditions . This demonstrates that subtle structural variations among chaetoglobosins—such as oxidation state, ring substitution, and stereochemistry—translate into binary active-versus-inactive differences, making blind substitution of one chaetoglobosin for another scientifically indefensible without compound-specific validation data.

Structural analogs may show binary active/inactive differences under identical assay conditions, as observed within the same C. globosum isolate
Antifungal activity is pathogen-specific – per-pathogen validation may be required before substituting one chaetoglobosin for another
Oxidation state, ring substitution, and stereochemistry variations may alter activity profiles; blind substitution is not supported without compound-specific data

Chaetoglobosin R – Quantitative Differential Evidence Against Closest Structural Analogs


Binary Antifungal Activity Discrimination Against Chaetoviridin A in Sclerotinia sclerotiorum

In a head-to-head antifungal screening of metabolites co-isolated from Chaetomium globosum CDW7, chaetoglobosin R (compound 4) showed no detectable antifungal activity against Sclerotinia sclerotiorum, while chaetoviridin A (compound 3) from the same fraction exhibited potent activity with an EC₅₀ of 1.97 μg/mL . This binary active/inactive difference is the most unambiguous form of compound-specific differentiation: it demonstrates that minor structural modifications render chaetoglobosin R functionally silent in this agriculturally relevant fungal target, whereas a close analog is active.

S. sclerotiorum Activity
Head-to-head
Inactive vs EC₅₀ 1.97 μg/mL
Binary activity difference supports compound-specific screening context
Same C. globosum CDW7 isolate; identical mycelial growth inhibition assay conditions
antifungal Sclerotinia sclerotiorum crop protection

P-Glycoprotein Binding Affinity as a Transporter Interaction Liability Indicator

Chaetoglobosin R has been reported to bind P-glycoprotein (P-gp/ABCB1) with an IC₅₀ of 8.3 μM, alongside a calculated LogP (cLogP) of 3.8 . While direct comparator data for other chaetoglobosins in the same P-gp binding assay are not available, this value provides a quantitative baseline for assessing potential blood-brain barrier penetration liability or multidrug resistance transporter interactions. By comparison, the well-characterized P-gp substrate verapamil typically shows IC₅₀ values in the low-micromolar range (1–5 μM) in comparable calcein-AM accumulation assays , placing chaetoglobosin R in the moderate-affinity range for this clinically significant efflux transporter.

P-gp Binding Affinity
Data to verify
IC₅₀ = 8.3 μM
Supports transporter interaction liability assessment in cell-based screening
Vendor-reported data; independent verification pending in published literature
P-glycoprotein drug transporter ADME multidrug resistance

Differential Antifungal Spectrum: Activity Against Rhizopus stolonifer and Coniothyrium diplodiella

In an agar-diffusion screening of six chaetoglobosins (A, C, D, E, G, and R) isolated from C. globosum No.04, all six compounds, including chaetoglobosin R, exhibited significant growth inhibition against the phytopathogenic fungi Rhizopus stolonifer and Coniothyrium diplodiella at a standardized concentration of 20 μg/disc . While quantitative zone-of-inhibition diameters or MIC values were not reported, this is one of the few studies where chaetoglobosin R demonstrated positive antifungal activity, distinguishing it from its inactivity against S. sclerotiorum noted in Evidence Item 1.

Antifungal Spectrum
Class-level
Active vs R. stolonifer & C. diplodiella at 20 μg/disc
Pathogen-specific activity context – not universally active or inactive
Qualitative agar-diffusion data; individual potency ranking unavailable
antifungal phytopathogen Rhizopus stolonifer Coniothyrium diplodiella

Chaetoglobosin R – Evidence-Backed Application Scenarios for Prioritized Procurement


Phytopathogen-Specific Antifungal Discovery Targeting Rhizopus stolonifer and Coniothyrium diplodiella

Chaetoglobosin R is an appropriate procurement choice for laboratories screening natural product antifungal agents against Rhizopus stolonifer (peach rot) and Coniothyrium diplodiella (grape white rot). The compound has demonstrated significant growth inhibition against both pathogens at 20 μg/disc in agar-diffusion assays . However, researchers should note that this activity is shared with other chaetoglobosins (A, C, D, E, G); procurement of chaetoglobosin R specifically would be justified if structure-activity relationship (SAR) studies aim to explore the contribution of its unique structural features (e.g., the specific indole substitution pattern) to antifungal potency within this pathogen panel.

P-Glycoprotein Transporter Interaction Studies and ADME Profiling

With a reported P-glycoprotein binding IC₅₀ of 8.3 μM and cLogP of 3.8 , chaetoglobosin R is suitable for inclusion in panels designed to assess fungal metabolite–transporter interactions. Its moderate P-gp affinity makes it a useful tool compound for studying how macrocyclic cytochalasans interact with efflux transporters, which is relevant for both natural product drug discovery (predicting oral bioavailability and CNS penetration) and for understanding fungal self-resistance mechanisms. Procurement is recommended for ADME-focused academic or industrial screening programs that include P-gp liability assessment as a standard filtering step.

Comparative Negative-Control Selection for Antifungal Assays Against Sclerotinia sclerotiorum

For research groups developing antifungal agents against Sclerotinia sclerotiorum (the causal agent of Sclerotinia rot in rapeseed and other crops), chaetoglobosin R serves a highly specific procurement purpose: it is a structurally authenticated negative control. In the CDW7 study, chaetoglobosin R was co-isolated with and structurally verified alongside chaetoviridin A, yet showed no antifungal activity against S. sclerotiorum, in contrast to chaetoviridin A's EC₅₀ of 1.97 μg/mL . Procuring chaetoglobosin R as a matched inactive analog enables rigorous SAR interpretation in antifungal screening cascades, where it helps establish that observed activity is structure-specific rather than a generic property of the cytochalasan scaffold.

Natural Product Library Diversification for Cytotoxic Screening

Chaetoglobosin R was originally reported as one of nine cytotoxic metabolites from C. globosum within a broader discovery program for anticancer natural products . Although specific IC₅₀ values for chaetoglobosin R against defined cancer cell lines have not been published in the indexed literature, its inclusion in a structurally diverse chaetoglobosin library is warranted for academic natural product chemistry groups and bioprospecting initiatives seeking to expand the chemical space of their screening collections. Procurement is most appropriate when the goal is comprehensive coverage of the chaetoglobosin chemical diversity space rather than when potency against a specific cancer target is the primary selection criterion.

Application
Selection Property
Validation Focus
Phytopathogen antifungal screening
Pathogen-specific susceptibility profile
Per-pathogen activity verification
P-gp transporter interaction profiling
Reported transporter binding affinity
Efflux liability assessment
S. sclerotiorum assay – negative control
Structurally authenticated inactive analog
Compound-specific activity verification
Natural product library expansion
Cytochalasan chemical diversity coverage
Structure-activity relationship context
Quote Request

Request a Quote for chaetoglobosin R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.